molecular formula C14H13BrO B11845390 1-((Benzyloxy)methyl)-3-bromobenzene CAS No. 3395-75-3

1-((Benzyloxy)methyl)-3-bromobenzene

Cat. No.: B11845390
CAS No.: 3395-75-3
M. Wt: 277.16 g/mol
InChI Key: RKPWKCWPVIPYSJ-UHFFFAOYSA-N
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Description

Significance in Advanced Organic Synthesis and Chemical Sciences

The significance of 1-((Benzyloxy)methyl)-3-bromobenzene in advanced organic synthesis stems directly from its bifunctional nature, which allows it to act as a versatile scaffold in molecular construction.

The aryl bromide moiety is a cornerstone of modern cross-coupling chemistry. Aryl bromides are widely employed as electrophilic partners in a multitude of transition-metal-catalyzed reactions, most notably those mediated by palladium or nickel catalysts. researchgate.netnih.gov These reactions, including the Suzuki-Miyaura, Negishi, Heck, Sonogashira, and Buchwald-Hartwig amination, are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govwiley-vch.de The presence of the bromine atom on the benzene (B151609) ring allows chemists to couple this fragment with a wide array of organometallic reagents (containing boron, zinc, tin, etc.) or other molecules, thereby constructing more complex biaryl, alkyl-aryl, or heteroatom-linked structures. nih.govrsc.org

The benzyloxymethyl group functions as a protected form of a primary alcohol (-CH2OH). The benzyl (B1604629) ether is one of the most common and robust protecting groups for hydroxyl functions in organic synthesis. uwindsor.caresearchgate.net Its popularity is due to its ease of installation and, more importantly, its stability across a broad spectrum of reaction conditions, including acidic and basic media, and exposure to many oxidizing and reducing agents. uwindsor.cauchicago.edu This stability is crucial in multi-step syntheses where other parts of the molecule must be modified without affecting the protected alcohol. The benzyl group can be selectively removed under mild conditions, most commonly through catalytic hydrogenolysis (e.g., H2 gas with a palladium catalyst), to reveal the free hydroxymethyl group. researchgate.netorganic-chemistry.orgharvard.edu

Therefore, the strategic value of this compound is its ability to introduce a protected hydroxymethylphenyl fragment into a target molecule. A synthetic sequence can first utilize the bromo-handle for a key cross-coupling step to build the core carbon skeleton. In a subsequent step, the benzyl protecting group can be cleaved to unmask the primary alcohol, which can then be used for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or esterification. This approach avoids issues with chemoselectivity that would arise if an unprotected alcohol were present during the cross-coupling reaction. nih.gov

Historical Context and Evolution of Research on Benzyloxy-Substituted Aryl Bromides

The utility of molecules like this compound is built upon two parallel streams of historical development in organic chemistry: the use of aryl halides in synthesis and the evolution of protecting group strategies.

Historically, aryl halides such as bromobenzene (B47551) were primarily products of electrophilic aromatic substitution reactions. libretexts.orglibretexts.orggoogle.com For much of the early 20th century, their synthetic utility was somewhat limited, as the carbon-halogen bond on an sp²-hybridized carbon is relatively inert to classical nucleophilic substitution. A major transformation in their role came with the discovery and development of transition-metal-catalyzed cross-coupling reactions in the latter half of the century. The pioneering work of Heck, Negishi, and Suzuki, which was recognized with the 2010 Nobel Prize in Chemistry, revolutionized the use of aryl halides. wiley-vch.de These reactions established aryl bromides as exceptionally versatile and reliable electrophiles for forging new bonds, transforming them from simple compounds into indispensable building blocks for constructing complex molecular architectures. researchgate.netnih.gov

Concurrently, the concept of protecting functional groups became a central principle in the art of organic synthesis. uchicago.edu The benzyl ether, introduced via reactions like the Williamson ether synthesis, was established early on as a reliable protecting group for alcohols. organic-chemistry.org Early methods for its cleavage could be harsh, but the development of catalytic hydrogenolysis provided a significantly milder and more general method for deprotection, greatly expanding its applicability. researchgate.netharvard.edu The field of protecting group chemistry continued to evolve, leading to the development of a diverse array of benzyl-type protecting groups with different electronic properties, such as the p-methoxybenzyl (PMB) ether. organic-chemistry.orgharvard.edu The introduction of such variants allowed for "orthogonal" deprotection, a strategy where different protecting groups in the same molecule can be removed selectively by using specific, non-interfering reagents. This evolution provided chemists with the sophisticated tools needed for the total synthesis of highly complex, polyfunctional molecules like natural products. acs.orgrsc.org

The convergence of these two fields—advanced cross-coupling and strategic protecting group chemistry—led to the design and synthesis of bifunctional reagents like this compound, which embody the principles of both areas to streamline the construction of complex organic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3395-75-3

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

1-bromo-3-(phenylmethoxymethyl)benzene

InChI

InChI=1S/C14H13BrO/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9H,10-11H2

InChI Key

RKPWKCWPVIPYSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC(=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies for 1 Benzyloxy Methyl 3 Bromobenzene

Established Synthetic Pathways

Traditional methods for synthesizing 1-((Benzyloxy)methyl)-3-bromobenzene are primarily centered around fundamental organic reactions, with the Williamson ether synthesis being the most prominent.

The Williamson ether synthesis is a cornerstone method for preparing ethers and is highly applicable for the synthesis of this compound. numberanalytics.comwikipedia.org This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org The process involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks an alkyl halide to form the ether.

For the specific synthesis of this compound, the reaction involves 3-bromobenzyl alcohol as the alkoxide precursor and a benzyl (B1604629) halide (such as benzyl bromide or benzyl chloride) as the alkylating agent. The reaction is initiated by deprotonating the 3-bromobenzyl alcohol with a strong base, such as sodium hydride (NaH), to generate the sodium 3-bromobenzylalkoxide. This alkoxide then performs a nucleophilic attack on the electrophilic carbon of the benzyl halide, displacing the halide and forming the desired ether product. smolecule.com

The choice of base and solvent is critical for optimizing reaction yield and selectivity. numberanalytics.com Strong bases in polar aprotic solvents generally lead to higher yields. numberanalytics.com Primary alkyl halides, like benzyl halides, are preferred as they are less sterically hindered and minimize the competing E2 elimination side reaction. numberanalytics.comlibretexts.org

Table 1: Influence of Base and Solvent on Williamson Ether Synthesis Yield
BaseSolventTypical Yield (%)
Sodium Hydride (NaH)Dimethylformamide (DMF)85
Potassium tert-butoxide (KOtBu)Dimethyl Sulfoxide (DMSO)90
Sodium Hydroxide (NaOH)Water (H₂O)40

Data is illustrative of general Williamson ether synthesis trends. numberanalytics.com

While the Williamson synthesis is the most direct route, alternative pathways to form benzylic ethers exist. One such method involves the use of benzyl trichloroacetimidate (B1259523) under acidic conditions, which can be advantageous for substrates that are sensitive to the strongly basic conditions of the traditional Williamson synthesis. orgsyn.orgorgsyn.org

Another advanced alternative involves reagents like 2-benzyloxy-1-methylpyridinium triflate (BnOPT). This salt acts as a benzyl transfer agent under mild, nearly neutral thermal conditions, circumventing the need for harsh acids or bases. orgsyn.orgorgsyn.org This method is particularly useful for complex molecules with sensitive functional groups that would not tolerate traditional Williamson conditions. orgsyn.org

A different conceptual approach involves starting with m-bromonitrobenzene. The nitro group can be reduced to an amine, which is then converted into a diazonium salt. Subsequent reaction with benzyl alcohol can lead to the formation of the ether linkage, although this is a more complex, multi-step process. researchgate.net

Advanced Synthetic Strategies and Green Chemistry Considerations

Modern synthetic chemistry emphasizes not only yield and efficiency but also sustainability. This has led to the development of advanced strategies that reduce environmental impact through catalysis, alternative energy sources, and optimized reaction components.

To mitigate the need for stoichiometric amounts of strong bases, catalytic methods have been developed. Phase-transfer catalysis (PTC) is a common technique in industrial settings for Williamson-type reactions. wikipedia.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetra-n-butyl ammonium bromide, facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase containing the alkyl halide, allowing the reaction to proceed efficiently with milder bases like potassium carbonate. This approach avoids the use of hazardous reagents like sodium hydride. wikipedia.org

Table 2: Comparison of Reagent Stoichiometry
MethodBaseStoichiometryKey Advantage
Traditional WilliamsonNaHStoichiometricHigh reactivity
Phase-Transfer CatalysisK₂CO₃ / CatalystCatalyticMilder conditions, easier workup

The application of alternative energy sources like ultrasound and microwaves represents a significant advancement in synthetic chemistry, aligning with the principles of green chemistry. wjpmr.com

Ultrasound-assisted organic synthesis (UAOS) utilizes the physical phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. nih.gov This process generates localized high temperatures and pressures, enhancing mass transfer and dramatically accelerating reaction rates. nih.gov

Microwave-assisted synthesis uses microwave radiation to directly and rapidly heat the reactants and solvent. This technique often leads to a significant reduction in reaction times, sometimes from hours to minutes, and can result in higher yields and cleaner product profiles compared to conventional heating. asianpubs.org These methods are valued for their energy efficiency and speed. nih.gov

Table 3: Comparison of Conventional vs. Energy-Assisted Ether Synthesis
MethodTypical Reaction TimeEnergy SourceKey Advantage
Conventional Reflux1-8 hours wikipedia.orgThermal (Oil Bath)Established, simple setup
Microwave-Assisted5-15 minutes asianpubs.orgMicrowave RadiationDrastic reduction in time, high yield
Ultrasound-Assisted30-60 minutesAcoustic CavitationEnhanced reaction rates, eco-friendly nih.gov

Reaction times are generalized for ether syntheses and can vary based on specific substrates and conditions.

Solvent and reagent selection is a critical aspect of green chemistry. Traditional Williamson synthesis often employs polar aprotic solvents like DMF and DMSO, which are effective but pose environmental and health concerns. numberanalytics.commasterorganicchemistry.com Research into sustainable synthesis focuses on replacing these with greener alternatives. wjpmr.com

Reactivity and Advanced Synthetic Transformations of 1 Benzyloxy Methyl 3 Bromobenzene

Halogen-Based Transformations

The carbon-bromine bond in 1-((benzyloxy)methyl)-3-bromobenzene is the key functional group for a range of synthetic transformations. These reactions primarily leverage the polarity of the C-Br bond and the ability of bromine to act as a leaving group, particularly with the assistance of transition metal catalysts or under conditions that form highly reactive organometallic intermediates.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and aryl bromides like this compound are common substrates for these powerful carbon-carbon bond-forming methods.

The Suzuki-Miyaura coupling reaction is a widely used method for forming biaryl structures. A necessary precursor for this reaction is an organoboron compound, typically a boronic acid or boronic ester. This compound can be converted into its corresponding boronic ester through a process known as Miyaura borylation. manchester.ac.uk This reaction involves the palladium-catalyzed coupling of the aryl bromide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂).

This transformation allows for the development of efficient one-pot procedures where the aryl boronic ester is generated in situ and then immediately used in a subsequent Suzuki-Miyaura cross-coupling step with a different aryl (pseudo)halide. manchester.ac.uk This streamlines the synthesis of unsymmetrical biaryls and avoids the isolation of the often sensitive boronic ester intermediate. The general mechanism begins with the Miyaura borylation of the aryl bromide to yield the aryl boronic ester, which then participates in the Suzuki-Miyaura catalytic cycle. manchester.ac.uk

The success of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is highly dependent on the optimization of several key parameters.

Ligand Effects: The choice of ligand coordinated to the palladium center is critical and plays a significant role in the reaction's efficiency. nih.gov Different ligands can influence the stability of the catalyst, the rate of oxidative addition, and the reductive elimination steps of the catalytic cycle. For instance, in studies on similar brominated aromatic compounds, tri-tert-butylphosphine (B79228) (P(tBu)₃) and bulky biaryl phosphine (B1218219) ligands like SPhos and XPhos have shown high efficacy. nih.gov In contrast, triphenylphosphine (B44618) (PPh₃) can sometimes be less effective for certain selective coupling reactions. nih.gov N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines. nih.gov

Heating Methods: Reaction temperature is a crucial variable. Most Suzuki-Miyaura couplings require heating to proceed at a reasonable rate. Typical reaction temperatures range from 80 °C to the boiling point of the solvent. nih.gov The necessary temperature is influenced by the reactivity of the substrates, the catalyst system, and the solvent used.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Aryl Bromides


ParameterCondition/ReagentEffect on ReactionReference
Ligand PCy3·HBF4Highly effective for selective C(sp2)-Br coupling. nih.gov
PPh3Can be ineffective for certain selective couplings. nih.gov
PdCl2(dppf)·CH2Cl2Provides optimal conversion with low catalyst loading for coupling with aryltrifluoroborates. youtube.com
Solvent Toluene/H2OCommonly used, effective for many systems. nih.gov
THF/H2OEffective, especially with specific ligands like SPhos or XPhos. youtube.com
1,4-DioxaneCan be the most effective solvent in certain cases. cerritos.edu
Base Cs2CO3Often the most effective base, leading to high yields.[3, 17]
K2CO3, K3PO4Commonly used, but may result in lower yields compared to Cs2CO3.[3, 12]

While palladium is the most common catalyst for these transformations, other transition metals can also be employed. Nickel and copper catalysts, for example, offer alternative reactivity and are often more cost-effective. The Mizoroki-Heck reaction, which couples aryl halides with alkenes, is another important palladium-catalyzed transformation applicable to substrates like this compound. researchgate.netabo.fi This reaction typically uses a palladium catalyst in a polar aprotic solvent with a base. abo.fi

Nucleophilic Substitution Reactions Involving Bromine Displacement

Aryl halides such as this compound are generally resistant to classical nucleophilic substitution reactions (Sₙ1 and Sₙ2 mechanisms). libretexts.org The electron-rich nature of the benzene (B151609) ring repels approaching nucleophiles, and the C-Br bond has significant double-bond character, making it stronger and harder to break. govtpgcdatia.ac.in

However, under specific and often harsh conditions, nucleophilic aromatic substitution (SₙAr) can occur. This typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orggovtpgcdatia.ac.in Since this compound lacks such activating groups, this pathway is unfavorable.

An alternative mechanism for nucleophilic substitution on unactivated aryl halides is the elimination-addition pathway, which proceeds through a highly reactive benzyne (B1209423) intermediate. govtpgcdatia.ac.inmasterorganicchemistry.com This reaction requires a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, to deprotonate a carbon atom adjacent to the one bearing the bromine. libretexts.orgmasterorganicchemistry.com Subsequent elimination of the bromide ion forms the benzyne triple bond. The nucleophile then adds to the benzyne, followed by protonation, to yield the final product. masterorganicchemistry.com A notable feature of this mechanism is that the incoming nucleophile can bond to either carbon of the former triple bond, sometimes leading to a mixture of isomers, a phenomenon known as cine substitution. govtpgcdatia.ac.in

Grignard Reagent Formation and Organometallic Applications

One of the most fundamental transformations of aryl bromides is the formation of a Grignard reagent. mnstate.edu Reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding organomagnesium compound, (3-((benzyloxy)methyl)phenyl)magnesium bromide. umkc.edulibretexts.org

The formation of this reagent requires strictly anhydrous conditions, as Grignard reagents are potent bases and will be quenched by even trace amounts of water or other protic solvents. mnstate.educerritos.edu The surface of the magnesium metal may need to be activated, often by using a small crystal of iodine or by physically crushing the turnings to expose a fresh, reactive surface. umkc.eduyoutube.com

The resulting Grignard reagent is a powerful nucleophile and a strong base. mnstate.edu Its utility in organic synthesis is vast, primarily involving its reaction with electrophiles, especially carbonyl compounds. umkc.edu

Reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively.

Reaction with esters produces tertiary alcohols after the addition of two equivalents of the Grignard reagent.

Reaction with carbon dioxide, followed by an acidic workup, provides the corresponding carboxylic acid. youtube.com

A common side reaction during the formation of Grignard reagents is a coupling reaction between the newly formed reagent and unreacted aryl bromide, which produces a biphenyl (B1667301) derivative as a byproduct. libretexts.org This side reaction is often favored at higher concentrations and temperatures. libretexts.org

Table 2: Typical Organometallic Applications of (3-((benzyloxy)methyl)phenyl)magnesium bromide


ElectrophileInitial ProductFinal Product (after workup)
Formaldehyde (CH2O)AlkoxidePrimary Alcohol
Aldehyde (RCHO)AlkoxideSecondary Alcohol
Ketone (R2CO)AlkoxideTertiary Alcohol
Carbon Dioxide (CO2)Carboxylate SaltCarboxylic Acid
Ester (RCOOR')AlkoxideTertiary Alcohol

Benzyloxy Group Transformations

The benzyloxy group, while primarily installed as a robust protecting group for the benzyl (B1604629) alcohol moiety, possesses its own characteristic reactivity. Transformations of this group can be strategically employed to unmask the alcohol or to introduce new functionality.

The benzylic methylene (B1212753) (CH₂) group of the benzyl ether is susceptible to oxidation, a reaction that can serve as a method for deprotection or for conversion to other functional groups. This transformation typically proceeds via radical pathways or hydride abstraction. A common outcome is the formation of a benzoate (B1203000) ester, which can then be readily hydrolyzed under basic conditions to release the protected alcohol. organic-chemistry.org

Several reagent systems are known to effect this transformation. For instance, oxoammonium salts like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can oxidatively cleave benzylic ethers at room temperature, yielding an aromatic aldehyde (benzaldehyde) and the corresponding alcohol. researchgate.net If the alcohol is primary or secondary, it may be further oxidized to a carboxylic acid or ketone, respectively. researchgate.net Another approach involves the in-situ generation of a bromo radical from an alkali metal bromide, such as potassium bromide, using an oxidant like Oxone. acs.org This system efficiently promotes the oxidative debenzylation of O-benzyl ethers to yield carbonyl compounds. acs.org Visible-light-mediated methods using photo-oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have also emerged as a mild and selective way to cleave benzyl ethers, compatible with sensitive functional groups like alkenes and alkynes. nih.govresearchgate.net

Reagent SystemProduct TypeKey FeaturesReference
4-Acetamido-TEMPO tetrafluoroborateAldehyde/AlcoholMild, room temperature conditions. researchgate.net
KBr / OxoneCarbonyl CompoundTransition-metal-free, uses a bromo radical pathway. acs.org
DDQ / Visible LightAlcoholMild, photocatalytic method with high functional group tolerance. nih.govresearchgate.net
Ozone (O₃)Benzoic EsterForms an intermediate ester which requires subsequent hydrolysis. organic-chemistry.org
Table 1: Selected Methods for Oxidative Transformation of the Benzyl Moiety.

The two primary sites for reduction in this compound are the benzyl ether linkage and the carbon-bromine bond. The selective reduction of one in the presence of the other is a key synthetic challenge.

Catalytic hydrogenolysis is the most common method for the cleavage of benzyl ethers. commonorganicchemistry.com This reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). acsgcipr.org The reaction proceeds under mild conditions and results in the formation of 3-bromobenzyl alcohol and toluene. acsgcipr.org Transfer hydrogenation, using a hydrogen donor like formic acid or 1,4-cyclohexadiene, can also be employed and may offer enhanced selectivity in molecules with multiple reducible groups. organic-chemistry.org

Conversely, the aryl bromide can be reduced (hydrodebromination) to a C-H bond, which would yield benzyl (3-methylphenyl) ether. This is also typically achieved using catalytic hydrogenation, and selectivity can be an issue. The relative reactivity of the C-Br bond versus the O-Bn bond towards hydrogenolysis can depend heavily on the catalyst and reaction conditions. Additives such as ammonia, pyridine, or ammonium (B1175870) acetate (B1210297) have been shown to inhibit benzyl ether hydrogenolysis, allowing for the selective reduction of other functionalities. organic-chemistry.org

Target BondReagent SystemProductKey FeaturesReference
C-O (Benzyloxy)H₂, Pd/C3-Bromobenzyl alcoholStandard, mild conditions for benzyl ether cleavage. commonorganicchemistry.comacsgcipr.org
C-O (Benzyloxy)HCOOH, Pd/C3-Bromobenzyl alcoholTransfer hydrogenation method. organic-chemistry.org
C-BrH₂, Pd/C (with inhibitor)Benzyl (3-methylphenyl) etherRequires careful condition selection to avoid C-O cleavage. organic-chemistry.org
Table 2: Comparison of Reduction Strategies.

Acid-catalyzed cleavage, using strong Brønsted or Lewis acids, is a viable but often harsh method. organic-chemistry.org Lewis acids such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) are particularly effective for cleaving aryl ethers. atlanchimpharma.com These reactions proceed by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the benzylic carbon. atlanchimpharma.com To prevent unwanted side reactions, such as Friedel-Crafts benzylation of other aromatic rings in the molecule, a "cation scavenger" like pentamethylbenzene (B147382) or thioanisole (B89551) is often added. researchgate.netscispace.com This traps the benzyl cation intermediate as it forms.

Oxidative cleavage, as discussed in section 3.2.1, is another important strategy. Reagents like DDQ are particularly useful for their mildness and selectivity, especially when activated by visible light. nih.govacs.org This method is often orthogonal to reductive methods and is tolerated by groups that are sensitive to hydrogenolysis, such as alkynes, azides, and other reducible functionalities. nih.govresearchgate.net

Method TypeReagent SystemKey FeaturesReference
ReductiveH₂, Pd/CMost common method; incompatible with reducible groups. commonorganicchemistry.com
Lewis AcidicBCl₃, PentamethylbenzeneEffective for acid-stable substrates; scavenger prevents side reactions. atlanchimpharma.comresearchgate.net
Lewis AcidicSnCl₄Reported to be selective for benzyl esters over benzyl ethers. researchgate.net
OxidativeDDQ, CH₂Cl₂, H₂O, Visible LightMild, high functional group tolerance (alkenes, alkynes, azides). nih.govacs.org
Table 3: Key Deprotection Strategies for the Benzyloxy Group.

Directed Functionalization and Other C-H/C-C Bond Activations

Modern synthetic chemistry increasingly relies on the direct functionalization of C-H bonds to streamline synthetic routes. The aromatic and benzylic C-H bonds in this compound, along with the reactive C-Br bond, provide multiple avenues for such advanced transformations.

The direct conversion of C-H bonds to C-C or C-heteroatom bonds is a powerful tool for molecular editing. In the context of this compound, the benzylic C-H bonds are particularly activated towards radical abstraction or oxidation due to the stability of the resulting benzylic radical. Metallaphotoredox catalysis, which combines photoredox catalysis with transition metal catalysis (e.g., nickel), has enabled the acylation and arylation of benzylic C-H bonds under mild conditions. rsc.org

Furthermore, the ether oxygen can act as a directing group in transition-metal-catalyzed C-H activation. While typically requiring a more strongly coordinating group, specialized hemilabile benzyl ether directing groups have been designed to facilitate palladium-catalyzed γ- and δ-C(sp³)–H functionalization of alcohols, demonstrating the potential for directed activation. nih.gov Copper-catalyzed methods have also been developed for the direct oxidative cross-coupling of benzylic C-H bonds with alcohols to form new benzyl ethers, proceeding through a proposed radical relay mechanism. chemrxiv.org

Regioselectivity is paramount when multiple reactive sites are present. The C-Br bond on the aromatic ring is a prime handle for highly regioselective palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings, for example, allow for the specific formation of C-C bonds at the C3 position of the benzyl ether core. Such reactions have been shown to proceed with high selectivity for C(sp²)-Br bonds even in the presence of other potentially reactive sites like C(sp³)-Cl bonds in similar substrates. nih.gov

Stereoselective transformations can be introduced through asymmetric catalysis. While the starting material is achiral, reactions that create a new stereocenter can be rendered stereoselective. For instance, stereoconvergent cross-coupling reactions, developed for racemic benzylic halides, utilize chiral nickel or palladium catalysts to produce a single enantiomer of the product from a racemic starting material. acs.org Although this compound itself is not a benzylic halide, subsequent transformation of the benzyloxymethyl group (e.g., conversion to a bromomethyl group) could open the door to such enantioselective C-C bond formations.

Compound Name
This compound
3-Bromobenzyl alcohol
4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate
Benzaldehyde
Benzyl (3-methylphenyl) ether
Boron trichloride
Boron tribromide
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)
Oxone
Palladium on carbon (Pd/C)
Pentamethylbenzene
Potassium bromide
Thioanisole
Toluene
Table 4: List of Chemical Compounds.

Role of 1 Benzyloxy Methyl 3 Bromobenzene in Complex Molecule Synthesis

Precursor in Natural Product Synthesis

While the direct application of 1-((Benzyloxy)methyl)-3-bromobenzene in the total synthesis of natural products is not extensively documented in publicly available research, its structural isomer, 1-((Benzyloxy)methyl)-4-bromobenzene, has been utilized in the synthesis of natural products containing benzofuran (B130515) rings. Benzofuran and its derivatives are common scaffolds in many biologically active natural products. The synthetic strategies involving the 4-bromo isomer often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form key carbon-carbon bonds. It is plausible that this compound could be employed in similar synthetic routes to access constitutional isomers of these natural products, thereby enabling the exploration of structure-activity relationships. The benzyloxymethyl group serves as a stable protecting group for the benzylic alcohol, which can be deprotected at a later stage of the synthesis to reveal the free hydroxyl group for further functionalization.

Building Block for Pharmaceutical Intermediates and Drug Development

The structural motifs present in this compound are of significant interest in medicinal chemistry and drug development. The brominated benzene (B151609) ring is a versatile handle for introducing various functional groups through transition metal-catalyzed cross-coupling reactions. For instance, the bromine atom can be readily substituted in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions to form carbon-carbon and carbon-heteroatom bonds, respectively. These reactions are fundamental in the construction of the carbon skeletons of many pharmaceutical agents.

Although specific examples of drugs synthesized directly from this compound are not prevalent in the literature, the synthesis of related brominated and benzylated compounds is a common strategy in the development of new therapeutic agents. For example, the synthesis of the long-acting β2-adrenergic agonist, Salmeterol, involves the use of a brominated and benzylated phenyl derivative as a key intermediate. The benzyloxy group in these syntheses often serves to protect a phenolic hydroxyl group, preventing it from undergoing unwanted side reactions.

The following table provides an overview of the key reactions that this compound can undergo to form precursors for pharmaceutical intermediates.

Reaction TypeReagentsProduct TypePotential Pharmaceutical Application
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, baseBiaryl compoundsScaffolds for various therapeutic agents
Buchwald-Hartwig AminationAmine, Pd catalyst, baseAryl aminesKey intermediates for kinase inhibitors, GPCR ligands
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAryl alkynesBuilding blocks for anticancer and antiviral agents
Heck CouplingAlkene, Pd catalyst, baseAryl alkenesPrecursors for a variety of drug classes
CyanationCyanide source, catalystAryl nitrilesIntermediates for carboxylic acids, amides, and heterocycles

Application in Specialty Chemical and Material Science Precursors

The reactivity of this compound also lends itself to the synthesis of specialty chemicals and precursors for materials science. The ability to introduce a variety of substituents onto the aromatic ring via the bromo group allows for the fine-tuning of the electronic and physical properties of the resulting molecules. This makes it a potential precursor for the synthesis of organic light-emitting diode (OLED) materials, liquid crystals, and specialized polymers.

For instance, the incorporation of this building block into a polymer backbone through polymerization of the bromo-functionalized monomer could lead to materials with tailored refractive indices, thermal stabilities, or photophysical properties. The benzyloxymethyl group could also be deprotected post-polymerization to introduce hydroxyl functionalities, which could serve as sites for cross-linking or for grafting other molecules onto the polymer chain. While specific, large-scale industrial applications of this compound are not widely reported, its chemical versatility makes it a candidate for research and development in these areas.

Scaffold for Libraries of Functionalized Molecules

In modern drug discovery and materials science, the generation of libraries of structurally related compounds is a key strategy for identifying molecules with desired biological activities or physical properties. This compound can serve as a versatile scaffold for the creation of such libraries.

Starting from this single compound, a multitude of derivatives can be synthesized in a parallel fashion. The bromine atom provides a reactive site for diversification. By employing a range of different coupling partners in reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings, a library of compounds with varying substituents at the 3-position can be rapidly assembled. Subsequently, the benzyloxymethyl group can be deprotected to reveal the benzylic alcohol, which can then be further functionalized with a second set of diverse building blocks through esterification, etherification, or other reactions. This two-pronged approach to diversification allows for the exploration of a large chemical space around the central benzene ring, increasing the probability of discovering novel compounds with valuable properties.

The following table outlines a hypothetical library synthesis using this compound as a scaffold.

ScaffoldDiversification Step 1 (at Br)Intermediate LibraryDiversification Step 2 (at OH after deprotection)Final Library
This compoundSuzuki Coupling with R1-B(OH)23-(R1)-benzyl benzyloxymethyl etherEsterification with R2-COOH3-(R1)-benzyl R2-carboxylate esters
Buchwald-Hartwig Amination with R1-NH23-(R1-amino)-benzyl benzyloxymethyl etherEtherification with R2-X3-(R1-amino)-benzyl R2-ethers
Sonogashira Coupling with R1-CCH3-(R1-ethynyl)-benzyl benzyloxymethyl etherUrethane formation with R2-NCO3-(R1-ethynyl)-benzyl R2-carbamates

Research on Derivatives and Analogues of 1 Benzyloxy Methyl 3 Bromobenzene: Structure Activity and Structure Property Relationships

Systematic Modification of the Benzyloxy Moiety

Research in this area often involves synthesizing a series of analogues with different substituents on the benzyl (B1604629) group's phenyl ring. For instance, introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) can significantly alter the electron density of the benzyloxy oxygen. These modifications, in turn, influence the inductive and resonance effects exerted by the entire benzyloxy-methyl substituent on the bromobenzene (B47551) ring.

Another avenue of systematic modification involves altering the length or branching of the alkyl chain connecting the phenyl ring to the oxygen atom. For example, replacing the benzyl group with other substituted aralkyl groups can introduce steric bulk near the reaction center, which can have profound effects on reaction pathways and product distributions.

Influence of Substituent Effects on Reactivity and Selectivity

The substituents on an aromatic ring play a crucial role in determining its reactivity towards various chemical transformations. In the context of 1-((benzyloxy)methyl)-3-bromobenzene and its derivatives, both electronic and steric effects of the substituents dictate the course and efficiency of reactions.

The benzyloxymethyl group in the meta position to the bromine atom influences the reactivity of the aromatic ring primarily through its inductive effect. As an alkoxy-containing group, it is generally considered to be electron-withdrawing through the sigma bonds (inductive effect) but can also be electron-donating through resonance if conjugated with the pi system of the ring. However, due to the methylene (B1212753) spacer, direct resonance donation from the oxygen to the brominated ring is not possible. Therefore, the electronic influence is mainly inductive.

Alkoxy groups are known to be activating substituents in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. nsf.gov However, in this compound, the directing effects of the bromo and benzyloxymethyl groups are important. The bromine atom is a deactivating but ortho-, para-director, while the benzyloxymethyl group is weakly deactivating due to its inductive effect. The interplay of these electronic effects determines the regioselectivity of substitution reactions on the aromatic ring. For instance, in electrophilic aromatic substitution reactions, the positions ortho and para to the bromine atom (positions 2, 4, and 6) and ortho/para to the benzyloxymethyl group (positions 2, 4, and 6) will have altered reactivity.

The electronic nature of substituents also plays a significant role in nucleophilic aromatic substitution (SNAr) reactions, should the molecule be appropriately activated. For SNAr to occur, strong electron-withdrawing groups are typically required to be ortho or para to the leaving group (in this case, bromine). stackexchange.com The benzyloxymethyl group is not a strong electron-withdrawing group, so SNAr reactions are less likely unless other activating groups are introduced.

Steric hindrance, the spatial arrangement of atoms and groups within a molecule, can significantly impact reaction rates and selectivity. numberanalytics.comnih.gov In derivatives of this compound, the size of the benzyloxy group can influence the accessibility of reagents to the aromatic ring and the bromine atom. masterorganicchemistry.com

For example, in reactions where a reagent needs to approach the bromine atom or the adjacent carbon atoms, a bulky substituent on the benzyl group of the benzyloxy moiety could sterically hinder this approach. This can affect the rates of reactions such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are common for aryl bromides. A larger steric profile might necessitate the use of specific catalysts or ligands to overcome the steric barrier. numberanalytics.com

The following table illustrates how steric hindrance from an alkyl group can affect the ortho/para product ratio in the nitration of alkylbenzenes, a principle that can be extended to understand the potential steric influence of a modified benzyloxy group.

Alkyl Group (R)% Ortho Product% Para Product
-CH₃58.537
-C(CH₃)₃1675

Data adapted from studies on the nitration of alkylbenzenes, illustrating the principle of steric hindrance. libretexts.org

As the table shows, the bulkier tert-butyl group leads to a significant decrease in the formation of the ortho product due to steric hindrance. libretexts.org A similar trend would be expected for derivatives of this compound with increasingly bulky substituents on the benzyloxy moiety.

Investigation of Isomeric Forms (Ortho, Meta, Para)

The position of the benzyloxymethyl group relative to the bromine atom (ortho, meta, or para) has a profound impact on the molecule's physical and chemical properties. The meta-isomer, this compound, is the focus here, but a comparative study of all three isomers is crucial for a comprehensive understanding of structure-property relationships.

For instance, in electrophilic aromatic substitution, the directing effects of the two groups will either reinforce or oppose each other depending on their relative positions. leah4sci.com

Ortho-isomer (1-((benzyloxy)methyl)-2-bromobenzene): The two groups are adjacent, leading to potential steric hindrance for reactions at the positions between them. The electronic directing effects would guide incoming electrophiles to positions 4 and 6.

Meta-isomer (this compound): The groups are in a 1,3-relationship. The directing effects are more complex. The bromine directs to positions 2, 4, and 6, while the benzyloxymethyl group also directs to positions 2, 4, and 6. This can lead to a mixture of products.

Para-isomer (1-((benzyloxy)methyl)-4-bromobenzene): The groups are opposite to each other. The bromine directs to positions 2 and 6, and the benzyloxymethyl group also directs to positions 2 and 6, reinforcing the directing effect to these positions.

The reactivity of these isomers in metal-catalyzed cross-coupling reactions can also differ. The accessibility of the carbon-bromine bond to the catalytic species can be influenced by the proximity of the benzyloxymethyl group, particularly in the ortho-isomer.

Analogues with Different Halogen Substituents

Replacing the bromine atom with other halogens (fluorine, chlorine, or iodine) provides another avenue for studying structure-activity and structure-property relationships. The nature of the halogen atom affects both the electronic properties of the aromatic ring and the reactivity of the carbon-halogen bond.

The electronegativity and size of the halogen atom influence its inductive effect and its ability to act as a leaving group. The general trend for electronegativity is F > Cl > Br > I, while the trend for leaving group ability in nucleophilic aromatic substitution is often F > Cl > Br > I (due to the stability of the resulting halide ion). However, in many metal-catalyzed cross-coupling reactions, the reactivity of the C-X bond follows the order C-I > C-Br > C-Cl > C-F, which is related to the bond dissociation energy.

The following table summarizes some key properties of halogens that influence the reactivity of the corresponding 1-((benzyloxy)methyl)-3-halobenzene analogues.

Halogen (X)Electronegativity (Pauling Scale)C-X Bond Dissociation Energy (kJ/mol in C₆H₅X)Relative Reactivity in many Cross-Coupling Reactions
F3.98523Lowest
Cl3.16406Low
Br2.96347Moderate
I2.66280Highest

By studying these halogen analogues, researchers can fine-tune the reactivity of the molecule for specific applications. For example, for a reaction requiring a highly reactive C-X bond, the iodo-analogue would be the preferred starting material. Conversely, if the halogen is intended to remain in the final product, the less reactive fluoro- or chloro-analogues might be more suitable. The electronic effects of the different halogens also subtly alter the reactivity of the aromatic ring in other reactions, such as electrophilic substitution. libretexts.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((benzyloxy)methyl)-3-bromobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. describes a high-yield (89%) synthesis using benzyloxy-methylation of a brominated precursor under mild conditions (light yellow oil product, ESI/MS m/z: 264.1 [M + H]+). Key parameters include temperature control (room temperature for coupling) and stoichiometric ratios of the benzyloxy methyl group donor. Monitoring via TLC or HPLC is recommended to optimize reaction progression .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential. provides detailed 1^1H-NMR (δ 5.05 ppm for benzyloxy -CH2_2-) and 13^13C-NMR (δ 70.24 ppm for ether linkage) data. High-resolution MS (e.g., ESI/MS) confirms molecular weight (264.1 [M + H]+). Infrared (IR) spectroscopy can validate the C-Br stretch (~550 cm1^{-1}) and aromatic C-O-C vibrations .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in a cool, dry environment (<4°C) under inert gas (argon/nitrogen) to prevent hydrolysis of the benzyloxy methyl group. emphasizes protection from light and moisture, with compatible storage materials (glass/PTFE containers). Regular purity checks via GC-MS are advised for long-term storage .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions compared to iodine analogs?

  • Methodological Answer : Bromine’s lower electronegativity compared to iodine () reduces its reactivity in Suzuki-Miyaura couplings, requiring higher catalyst loading (e.g., Pd(PPh3_3)4_4) or elevated temperatures. notes that iodinated analogs exhibit faster oxidative addition due to iodine’s stronger electron-withdrawing effect. For brominated derivatives, ligand optimization (e.g., SPhos) can enhance reaction efficiency .

Q. What strategies mitigate byproduct formation during nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Byproducts like dehalogenated species or ether cleavage products (e.g., benzyl alcohol) arise from competing elimination or hydrolysis. suggests using polar aprotic solvents (DMF, DMSO) to stabilize transition states and minimize side reactions. Controlled addition of a base (e.g., K2_2CO3_3) at 0–5°C suppresses elimination pathways. Post-reaction quenching with aqueous NH4_4Cl improves purity .

Q. How can computational modeling predict the regioselectivity of electrophilic aromatic substitution (EAS) on this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions. The bromine atom’s meta-directing effect () and the benzyloxy methyl group’s ortho/para-directing nature create competitive regioselectivity. Frontier Molecular Orbital (FMO) analysis identifies reactive sites, aiding in predicting nitration or halogenation outcomes .

Q. What contradictions exist in reported substitution reactivity data, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in SN1 vs. SN2 pathways ( vs. 9) may stem from solvent polarity effects. Kinetic studies (e.g., varying solvent dielectric constants) and isotopic labeling (e.g., 18^{18}O in benzyloxy group) can clarify mechanisms. highlights that protic solvents favor SN1, while aprotic solvents promote SN2, requiring tailored reaction design .

Q. How does the compound’s steric profile affect its utility as a pharmaceutical intermediate?

  • Methodological Answer : The benzyloxy methyl group introduces steric hindrance, limiting access to bulky nucleophiles. and suggest using smaller nucleophiles (e.g., amines) or enzymatic catalysis (e.g., lipases) for selective transformations. Molecular docking simulations (e.g., AutoDock Vina) can predict binding interactions in drug-target complexes .

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